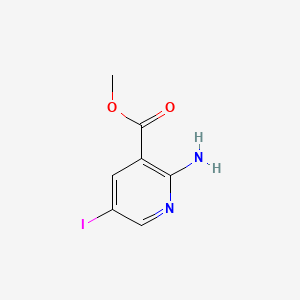

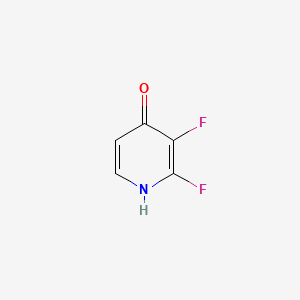

2,3-Difluoropyridin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Difluoropyridin-4-ol is a chemical compound with the molecular formula C5H3F2NO . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of fluorinated pyridines like 2,3-Difluoropyridin-4-ol has been a topic of interest due to their interesting and unusual physical, chemical, and biological properties . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of 2,3-Difluoropyridin-4-ol is analyzed using quantum-chemical computational calculations . Spectroscopic, electronic, Mulliken population analysis, and molecular electrostatic potential surface (MESP) calculations are carried out to gain deeper insights .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The methods for the preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .Physical And Chemical Properties Analysis

Fluoropyridines, including 2,3-Difluoropyridin-4-ol, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Applications De Recherche Scientifique

Synthesis of Fluorinated Pyridines

Specific Scientific Field

Chemistry, specifically Organic Chemistry and Medicinal Chemistry.

Summary of the Application

Fluorinated pyridines, including “2,3-Difluoropyridin-4-ol”, are used in the synthesis of various organic compounds. They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Methods of Application or Experimental Procedures

The synthesis of fluorinated pyridines involves various chemical reactions, including substitution reactions and cyclization . The specific methods and procedures can vary depending on the desired product.

Results or Outcomes

The synthesis of fluorinated pyridines has led to the development of a wide range of compounds with potential applications in various fields, including medicine and agriculture .

Glycobiology

Specific Scientific Field

Biology, specifically Glycobiology.

Summary of the Application

Fluorinated pyridines, including “2,3-Difluoropyridin-4-ol”, could potentially be used in the study of glycans, complex carbohydrate molecules that play a critical role in a wide range of biological processes .

Methods of Application or Experimental Procedures

Mass spectrometry (MS) is increasingly becoming the mainstay technology used to unravel the secrets of glycobiology . It enables researchers to analyze glycan composition and structure with unrivaled precision .

Results or Outcomes

The use of fluorinated pyridines in glycobiology could potentially lead to new insights into how glycans influence the structure and function of proteins and other molecules to which they are conjugated .

Radiobiology

Specific Scientific Field

Radiobiology and Medical Imaging

Summary of the Application

Fluorinated pyridines, including “2,3-Difluoropyridin-4-ol”, can be used in the synthesis of F 18-substituted pyridines , which present a special interest as potential imaging agents for various biological applications .

Methods of Application or Experimental Procedures

The synthesis of F 18-substituted pyridines involves specific chemical reactions and procedures, which can vary depending on the desired product .

Results or Outcomes

The development of F 18-substituted pyridines could potentially lead to new imaging agents for various biological applications, including local radiotherapy of cancer .

Drug Design

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Piperidines, which include compounds like “2,3-Difluoropyridin-4-ol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Methods of Application or Experimental Procedures

The synthesis of piperidine derivatives involves various intra- and intermolecular reactions . The specific methods and procedures can vary depending on the desired product.

Results or Outcomes

The synthesis of piperidine derivatives has led to the development of a wide range of pharmaceuticals, as well as alkaloids . These compounds have potential applications in more than twenty classes of pharmaceuticals .

Agricultural Products

Specific Scientific Field

Agricultural Chemistry

Summary of the Application

Fluoropyridines, including “2,3-Difluoropyridin-4-ol”, are used in the search for new agricultural products having improved physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

Methods of Application or Experimental Procedures

The synthesis of fluoropyridines involves various chemical reactions, including substitution reactions and cyclization . The specific methods and procedures can vary depending on the desired product.

Results or Outcomes

The development of fluoropyridines has led to the creation of a wide range of agricultural products with improved properties .

Biological Active Compounds

Specific Scientific Field

Biochemistry

Summary of the Application

Fluoropyridines, including “2,3-Difluoropyridin-4-ol”, are used in the synthesis of various biological active compounds . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .

Methods of Application or Experimental Procedures

The synthesis of biological active compounds involves various chemical reactions, including substitution reactions and cyclization . The specific methods and procedures can vary depending on the desired product.

Results or Outcomes

The synthesis of biological active compounds has led to the development of a wide range of compounds with potential applications in various fields, including medicine and agriculture .

Safety And Hazards

Orientations Futures

The future directions for 2,3-Difluoropyridin-4-ol and similar compounds involve the development of fluorinated chemicals. Over the past 50 years, many fluorinated medicinal and agrochemical candidates have been discovered, and the interest toward the development of fluorinated chemicals has steadily increased . The high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry have rapidly accelerated developments in this field .

Propriétés

IUPAC Name |

2,3-difluoro-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEUCTQDSCGXLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00733785 |

Source

|

| Record name | 2,3-Difluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoropyridin-4-ol | |

CAS RN |

1227579-00-1 |

Source

|

| Record name | 2,3-Difluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B567733.png)

![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, hydrochloride, hydrate (1:1:2), (1S,3S,5S)-](/img/structure/B567735.png)

![Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B567739.png)

![6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B567741.png)

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B567746.png)

![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione](/img/structure/B567748.png)